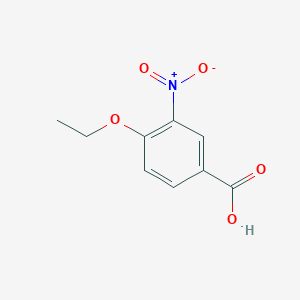

4-Ethoxy-3-nitrobenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHXYRWGRKIXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350445 | |

| Record name | 4-ethoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59719-77-6 | |

| Record name | 4-ethoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-3-nitrobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a primary synthesis pathway for this compound, a valuable intermediate in the synthesis of more complex molecules. The information presented is intended for a technical audience and includes experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Pathway

The most direct and industrially relevant synthesis of this compound involves the electrophilic nitration of 4-ethoxybenzoic acid. This process introduces a nitro group (-NO₂) onto the aromatic ring at the position ortho to the ethoxy group and meta to the carboxylic acid group. The electron-donating nature of the ethoxy group directs the incoming electrophile to the ortho and para positions, while the electron-withdrawing carboxylic acid group directs to the meta position. The substitution occurs at the position activated by the ethoxy group.

A patented process highlights a high-yield method that avoids the use of halogenated solvents and the production of acidic waste containing sulfuric acid, which are common in traditional nitration reactions[1].

Synthesis Pathway Diagram

The following diagram illustrates the single-step conversion of 4-ethoxybenzoic acid to this compound.

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following experimental protocol is based on a patented, high-yield process for the nitration of 4-ethoxybenzoic acid[1].

Materials:

-

4-Ethoxybenzoic acid

-

40-80% Nitric acid

-

Water

Equipment:

-

Reaction vessel equipped with a stirrer and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

A mixture of 4-ethoxybenzoic acid and 40-80% nitric acid is prepared. The amount of nitric acid should be equal to or more than 8 times the weight of the 4-ethoxybenzoic acid.

-

The mixture is subjected to a reaction at a temperature between 30-100°C.

-

Upon completion of the reaction, the mixture is cooled.

-

The precipitated product, this compound, is isolated by filtration.

-

The isolated product is washed with water.

-

The final product is dried to yield a white crystalline solid.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Ethoxybenzoic acid | [1] |

| Mass of Starting Material | 10.9 g | [1] |

| Reagent | Nitric Acid | [1] |

| Mass of Product | 12.2 g | [1] |

| Yield | 87.8% | [1] |

| Purity | 99.4% | [1] |

| Appearance | White crystalline product | [1] |

| Melting Point | 200-201 °C | [2] |

Alternative Synthesis Pathway

An alternative route to this compound could involve the esterification of 4-hydroxybenzoic acid, followed by nitration, then etherification of the hydroxyl group to an ethoxy group, and finally, hydrolysis of the ester to the carboxylic acid. Another variation could be the nitration of 4-hydroxybenzoic acid, followed by ethylation. The synthesis of ethyl 4-hydroxy-3-nitrobenzoate is achieved through the nitration of 4-hydroxybenzoic acid alkyl esters[3]. This intermediate could then be converted to the final product. ChemicalBook also lists a synthetic route from ethyl 4-ethoxy-3-nitrobenzoate[4].

Conclusion

The direct nitration of 4-ethoxybenzoic acid presents an efficient and high-yield pathway for the synthesis of this compound. The described method offers advantages by avoiding harsh reagents and environmentally unfavorable solvents. This technical guide provides a foundational understanding for researchers and professionals in drug development and chemical synthesis to produce this key intermediate.

References

- 1. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Ethoxy-3-nitrobenzoic Acid (CAS: 59719-77-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-3-nitrobenzoic acid, a valuable chemical intermediate. This document consolidates its physicochemical properties, safety data, a detailed synthesis protocol, and potential applications, particularly in the realm of synthetic chemistry and drug discovery.

Core Properties and Safety Information

This compound, with the CAS number 59719-77-6, is a solid organic compound.[1][2] Its chemical structure features an ethoxy group and a nitro group attached to a benzoic acid backbone, making it a versatile building block in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 59719-77-6 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 200-201 °C | [3][4] |

| Boiling Point (Predicted) | 378.6 ± 27.0 °C | [3] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [3] |

| InChI Key | GZHXYRWGRKIXEJ-UHFFFAOYSA-N | [1][2] |

Safety and Handling

Appropriate safety precautions are crucial when handling this compound. The compound is classified as acutely toxic if swallowed.[1][2] The following table outlines its GHS hazard classifications and other relevant safety information.

| Safety Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302: Harmful if swallowed | [1][2] |

| Hazard Classifications | Acute Toxicity 4 (Oral) | [1][2] |

| Storage Class | 11: Combustible Solids | [1][2] |

| WGK | WGK 3 | [1][2] |

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.

Synthesis of this compound

A primary route for the synthesis of this compound is through the nitration of 4-ethoxybenzoic acid. The following experimental protocol is based on a patented method.

Experimental Protocol: Nitration of 4-Ethoxybenzoic Acid

This process describes the preparation of this compound from 4-ethoxybenzoic acid.

Materials:

-

4-ethoxybenzoic acid

-

40-80% Nitric acid

Procedure:

-

A mixture of 4-ethoxybenzoic acid and 40-80% nitric acid is prepared. The weight of the nitric acid should be at least eight times the weight of the 4-ethoxybenzoic acid.

-

The reaction mixture is heated to a temperature between 30-100°C.

-

The reaction is allowed to proceed until completion.

-

Upon cooling, the this compound product precipitates.

-

The solid product is collected by filtration, washed, and dried.

In a specific example, 10.9 g of 4-ethoxybenzoic acid yielded 12.2 g of this compound (an 87.8% yield) with a purity of 99.4%.[5]

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Representative)

Note: The following data are for analogous compounds and should be used for reference purposes only.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a nitrobenzoic acid derivative will typically show aromatic protons in the downfield region (around 7-9 ppm). The ethoxy group would exhibit a quartet around 4 ppm and a triplet around 1.5 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carboxyl carbon would appear significantly downfield (around 165-175 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

Infrared (IR) Spectroscopy

Key IR absorption bands for this molecule would include:

-

A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

Asymmetric and symmetric N-O stretches from the nitro group (around 1550 and 1350 cm⁻¹, respectively).

-

C-O stretches from the ethoxy group and the carboxylic acid (in the 1200-1300 cm⁻¹ region).

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 211.17. Common fragmentation patterns would involve the loss of the ethoxy group, the nitro group, and the carboxyl group.

Applications in Drug Development and Research

Nitrobenzoic acids and their derivatives are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals. While specific applications for this compound are not extensively documented, its structure suggests its utility as a precursor for more complex molecules.

The presence of the carboxylic acid, nitro group, and ethoxy group provides multiple reaction sites for further chemical modifications. For instance, the nitro group can be reduced to an amine, which can then be used in the formation of amides, sulfonamides, or heterocyclic rings. The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling coupling with other molecules.

Derivatives of nitrobenzoic acid have been investigated for a variety of biological activities, including anti-inflammatory and antimicrobial properties. Therefore, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

Caption: Potential synthetic pathways from this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 4. 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-ethoxy- [webbook.nist.gov]

Spectroscopic and Synthetic Profile of 4-Ethoxy-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Ethoxy-3-nitrobenzoic acid, a valuable intermediate in organic synthesis and drug discovery. This document details available spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for its preparation.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 59719-77-6 |

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for this compound is not widely published, the following tables summarize available and predicted data based on analysis of analogous compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data based on spectral analysis of similar compounds. Actual experimental values may vary.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | Ar-H (adjacent to COOH) |

| ~7.9 - 8.1 | dd | 1H | Ar-H (adjacent to NO₂) |

| ~7.2 - 7.4 | d | 1H | Ar-H (adjacent to OCH₂CH₃) |

| ~4.2 - 4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |

| ~11.0 - 13.0 | s (broad) | 1H | -COOH |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) / ppm | Assignment |

| ~165 - 167 | -COOH |

| ~155 - 157 | C-O (aromatic) |

| ~140 - 142 | C-NO₂ (aromatic) |

| ~133 - 135 | C-H (aromatic) |

| ~125 - 127 | C-COOH (aromatic) |

| ~115 - 117 | C-H (aromatic) |

| ~65 - 67 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of this compound.[1]

Table 3: Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 212.05535 |

| [M+Na]⁺ | 234.03729 |

| [M-H]⁻ | 210.04079 |

| [M+NH₄]⁺ | 229.08189 |

| [M+K]⁺ | 250.01123 |

Infrared (IR) Spectroscopy

Predicted characteristic IR absorption bands based on the functional groups present in this compound.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1585 | Medium to Strong | C=C stretch (Aromatic) |

| 1530 - 1500 | Strong | N-O asymmetric stretch (Nitro group) |

| 1350 - 1330 | Strong | N-O symmetric stretch (Nitro group) |

| 1300 - 1200 | Strong | C-O stretch (Ether and Carboxylic acid) |

| 1200 - 1000 | Medium | C-O-C stretch (Ether) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 4-ethoxybenzoic acid.[2]

Materials:

-

4-Ethoxybenzoic acid

-

60% Nitric acid

-

Water

-

Ice

Procedure: [2]

-

Suspend 10.9 g of 4-ethoxybenzoic acid in 140 g of 60% nitric acid.

-

Heat the suspension to 90°C over 30 minutes until the solid is completely dissolved.

-

Stir the solution at 90°C for an additional 30 minutes to ensure the completion of the nitration reaction.

-

Gradually cool the reaction mixture to room temperature, which will cause the product to crystallize.

-

Collect the white crystalline product by filtration.

-

Wash the collected product thoroughly with water.

-

Dry the purified this compound. This method has been reported to yield a product with 99.4% purity and a yield of 87.8%.[2]

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow Diagram

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to 4-Ethoxy-3-nitrobenzoic Acid: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid. It details the compound's molecular structure, physicochemical properties, synthesis, and reactivity. While direct experimental data on its biological activity is limited, this paper explores potential applications in drug development by drawing parallels with structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals interested in the potential of this compound and its derivatives.

Molecular Structure and Identifiers

This compound is a derivative of benzoic acid with both an ethoxy and a nitro group substituted on the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59719-77-6[1] |

| Molecular Formula | C₉H₉NO₅[1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)[2] |

| InChIKey | GZHXYRWGRKIXEJ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature.

| Property | Value | Source |

| Molecular Weight | 211.17 g/mol [1] | PubChem |

| Melting Point | 200-201 °C[1] | Echemi |

| Boiling Point | 378.6 °C at 760 mmHg[1] | Echemi |

| pKa (Predicted) | ~3.4 (in water) | Inferred from related compounds |

| Solubility (Predicted) | Sparingly soluble in water | Inferred from related compounds |

| XLogP3 (Predicted) | 2.2[1] | Echemi |

Synthesis

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 4-ethoxybenzoic acid.

References

Biological Activity of 4-Ethoxy-3-nitrobenzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-ethoxy-3-nitrobenzoic acid represent a class of organic compounds with potential applications in medicinal chemistry. The presence of the ethoxy, nitro, and carboxylic acid functional groups provides a scaffold that can be readily modified to generate a diverse range of derivatives, including amides and hydrazones. While extensive research on this specific scaffold is limited in publicly available literature, related nitrobenzoic acid derivatives have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide synthesizes the available information on analogous compounds to provide insights into the potential therapeutic utility of this compound derivatives and to outline the experimental approaches for their evaluation.

Analogous Compound Data: A Proxy for Potential Activity

Due to the scarcity of specific data on this compound derivatives, we present quantitative data from closely related 4-substituted-3-nitrobenzamide derivatives to illustrate potential biological activities. It is crucial to note that these findings are for analogous compounds and direct experimental validation for 4-ethoxy derivatives is required.

Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives

A study on a series of 4-substituted-3-nitrobenzamide derivatives revealed their potential as anticancer agents. The growth inhibitory activities (GI50) were evaluated against several human cancer cell lines. The data for some of these analogs are summarized below.

| Compound ID | R Group (Substitution on Amide Nitrogen) | HCT-116 (Colon Carcinoma) GI50 (µM) | MDA-MB-435 (Melanoma) GI50 (µM) | HL-60 (Leukemia) GI50 (µM) |

| 4a | 4-Fluorobenzyl | 2.111 | 1.904 | 2.056 |

| 4g | 3,4-Difluorobenzyl | >100 | 1.008 | 3.778 |

| 4l | 2-Chlorobenzyl | 3.586 | 2.897 | 1.993 |

| 4m | 3-Chlorobenzyl | 4.876 | 3.586 | 2.543 |

| 4n | 4-Chlorobenzyl | 6.321 | 3.112 | 2.876 |

| Data from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to potential 4-ethoxy-3-nitrobenzamide derivatives. The inhibitory activities were determined by the Sulforhodamine B (SRB) assay.[1] |

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, detailed methodologies for key experiments are provided below.

Synthesis of N-Aryl-4-ethoxy-3-nitrobenzamides

A general synthetic route to N-aryl-4-ethoxy-3-nitrobenzamides can be proposed based on standard amide bond formation reactions.

Caption: General workflow for the synthesis of N-aryl-4-ethoxy-3-nitrobenzamides.

Protocol:

-

Acid Chloride Formation: this compound is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield 4-ethoxy-3-nitrobenzoyl chloride.

-

Amide Coupling: The resulting acid chloride is dissolved in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, the desired aryl amine and a base (e.g., triethylamine or pyridine) are added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Caption: Workflow for the Sulforhodamine B (SRB) anticancer assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and a positive control (e.g., doxorubicin).

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound SRB is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of approximately 510 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curves.[1]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives have not been elucidated, related nitroaromatic compounds and benzoic acid derivatives have been shown to exert their biological effects through various mechanisms.

Potential Anticancer Mechanisms

Nitro-group-containing drugs can be activated under hypoxic conditions, which are often found in solid tumors. This can lead to the generation of reactive species that are toxic to cancer cells. Furthermore, some benzoic acid derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases.

References

4-Ethoxy-3-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Ethoxy-3-nitrobenzoic acid is a valuable bifunctional aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its structure, featuring a carboxylic acid, a nitro group, and an ethoxy substituent on a benzene ring, provides multiple reactive sites for strategic chemical modifications. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, offering detailed experimental protocols and insights for its effective utilization in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Melting Point | 200-201 °C |

| Appearance | White crystalline solid |

| CAS Number | 59719-77-6 |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the electrophilic nitration of 4-ethoxybenzoic acid. The ethoxy group at the 4-position is an ortho-, para-director; however, steric hindrance from the ethoxy group and the directing effect of the carboxyl group favor nitration at the 3-position.

Experimental Protocol: Nitration of 4-Ethoxybenzoic Acid[1]

This protocol is adapted from the procedure described in patent EP1621528A1.[1]

Materials:

-

4-Ethoxybenzoic acid

-

60% Nitric acid

-

Water

Procedure:

-

In a reaction vessel, a mixture of 10.9 g of 4-ethoxybenzoic acid and a significant excess of 40-80% nitric acid (at least 8 times the weight of the 4-ethoxybenzoic acid) is prepared.[1]

-

The mixture is heated to a temperature between 30-100 °C and stirred.[1]

-

The reaction progress is monitored by a suitable method (e.g., TLC or HPLC).

-

Upon completion of the reaction, the mixture is cooled, leading to the precipitation of the product.

-

The white crystalline product is isolated by filtration, washed with water, and dried.

Results: This process typically yields this compound as a white crystalline product with a high purity of 99.4% and a yield of approximately 87.8%.[1]

Caption: Synthesis of this compound.

Key Reactions and Synthetic Utility

This compound serves as a versatile scaffold for the introduction of further chemical diversity. The two primary functional groups, the nitro group and the carboxylic acid, can be selectively transformed to yield a variety of useful intermediates.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 4-ethoxy-3-aminobenzoic acid. This transformation is a critical step in many synthetic pathways, as the resulting aniline derivative is a key precursor for the formation of amides, sulfonamides, and various heterocyclic systems. Catalytic hydrogenation is a common and efficient method for this reduction.

This is a general protocol for the catalytic hydrogenation of a nitroaromatic compound and can be adapted for this compound.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% relative to the substrate).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.

-

Introduce hydrogen gas into the vessel (this can be from a balloon for atmospheric pressure reactions or a cylinder for high-pressure reactions).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

-

The filtrate containing the 4-ethoxy-3-aminobenzoic acid can be concentrated under reduced pressure. The product may be used directly in the next step or purified further by recrystallization if necessary.

Caption: Reduction of the nitro group.

Amide Bond Formation

The carboxylic acid functionality of this compound is a versatile handle for the formation of amide bonds, which are prevalent in a vast number of biologically active molecules. Standard peptide coupling reagents can be employed to facilitate the reaction with a wide range of primary and secondary amines.

This is a general and widely used protocol for amide bond formation.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired amide.

Caption: Amide bond formation reaction.

Applications in Drug Discovery and Development

Conclusion

This compound is a highly functionalized and valuable building block in organic synthesis. Its straightforward synthesis and the presence of two key reactive functional groups, which can be chemoselectively manipulated, make it a powerful tool for the construction of complex molecular architectures. The detailed protocols provided in this guide for its synthesis and key transformations are intended to facilitate its use by researchers and professionals in the field of drug discovery and medicinal chemistry, enabling the exploration of new chemical entities with potential therapeutic applications. Further research into the applications of this versatile molecule is likely to uncover new and innovative uses in the development of future pharmaceuticals.

References

The Evolving Role of 4-Ethoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 25, 2025 – As the landscape of drug discovery continues to evolve, the demand for versatile molecular scaffolds remains paramount. 4-Ethoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is emerging as a significant building block in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals.

Core Properties and Synthesis

This compound (CAS No: 59719-77-6) possesses a unique molecular architecture, featuring an ethoxy group and a nitro group on a benzoic acid backbone. These functional groups provide multiple reactive sites for chemical modification, making it a valuable intermediate in the generation of diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Melting Point | 200-201 °C |

| Appearance | Solid |

| CAS Number | 59719-77-6 |

The synthesis of this compound is well-documented, with a common method involving the nitration of 4-ethoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

A patented process outlines the preparation of 3-nitro-4-alkoxybenzoic acids. In a representative synthesis of this compound, 10.9 g of 4-ethoxybenzoic acid is reacted with a mixture of 40-80% nitric acid, with the amount of nitric acid being at least eight times the weight of the 4-ethoxybenzoic acid. The reaction is conducted at a temperature between 30-100°C. This method has been reported to yield 12.2 g of white crystalline this compound with a purity of 99.4%[1].

Caption: Synthetic workflow for this compound.

Potential as a Scaffold for Anticancer Agents

While direct studies on the anticancer activity of this compound are limited, its structural analogs have shown significant promise. The core structure serves as a versatile scaffold for the development of various anticancer compounds, including N-aryl-N'-arylmethylurea derivatives and substituted quinazolinones.

Derivatives of related 4-aminobenzoic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of alkyl derivatives of 4-aminobenzoic acid were synthesized and evaluated for their anticancer properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. One compound in this series exhibited significant inhibitory properties against the NCI-H460 cell line with an IC50 value of 15.59 µM, which was more potent than the control drug cisplatin (IC50 21.00 µM)[2].

Furthermore, thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes have been synthesized and evaluated for their anticancer potential. One such derivative, 4-EBP, showed good efficacy against endothelial (MCF-7) and liver (HepG-2) cancer cells, with IC50 values of 21.2 ± 0.1 µM and 45.3 ± 0.1 µM, respectively[3]. Molecular docking studies of these compounds against the EGFR protein target suggest a potential mechanism of action[3].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF7, HCT116, PC3) are seeded in 96-well plates at a suitable density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and a control drug (e.g., sorafenib) for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Caption: Workflow for a typical MTT cytotoxicity assay.

Applications in the Development of Antimicrobial Agents

The this compound scaffold is also a promising starting point for the development of novel antimicrobial agents. The related 4-aminobenzoic acid (PABA) is an essential nutrient for many pathogens, and its derivatives have shown a range of biological activities.

Schiff bases derived from PABA have demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) starting from 15.62 µM. These derivatives also exhibited moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC ≥ 7.81 µM)[4][5].

Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime have been synthesized and evaluated for their antimicrobial potential. These compounds exhibited significant activity, with MIC values between 31.25 and 125 µg/mL against various pathogens[6].

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of synthesized compounds against various microbial strains can be determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for broth microdilution antimicrobial testing.

Future Directions and Conclusion

This compound represents a valuable and versatile platform for the development of new therapeutic agents. Its amenability to chemical modification allows for the creation of large and diverse compound libraries for screening against a wide range of biological targets. While research into its direct derivatives is still emerging, the promising activities of structurally related compounds highlight the significant potential of this scaffold in medicinal chemistry.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by these novel molecules will provide a deeper understanding of their mechanisms of action and pave the way for their clinical development.

The continued exploration of the this compound core is expected to yield novel drug candidates with improved therapeutic profiles for the treatment of cancer, infectious diseases, and potentially other conditions.

References

- 1. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 2. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-Ethoxy-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility of 4-Ethoxy-3-nitrobenzoic Acid

This compound, a substituted nitrobenzoic acid derivative, presents a molecular structure that suggests a degree of solubility in a range of organic solvents. The presence of a carboxylic acid group allows for hydrogen bonding, while the ethoxy and nitro groups, along with the benzene ring, contribute to its overall polarity and potential for van der Waals interactions. Understanding its solubility is a critical physicochemical parameter that governs its utility in chemical synthesis, purification processes, and formulation for pharmaceutical applications.

Data Presentation: Quantitative Solubility

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. The available literature focuses on structurally similar compounds such as 4-nitrobenzoic acid, 4-methoxy-3-nitrobenzoic acid, and other derivatives.

To facilitate research and development, it is recommended that experimental determination of the solubility of this compound be conducted. The following table is provided as a template to structure the experimentally determined data for clear comparison.

| Solvent Category | Solvent | Temperature (°C) | Mole Fraction Solubility (x) | Solubility ( g/100g solvent) | Solubility (mg/mL) |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| 1-Propanol | |||||

| 2-Propanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Tetrahydrofuran | ||||

| Halogenated | Dichloromethane | ||||

| Aprotic Polar | Acetonitrile | ||||

| Dimethylformamide | |||||

| Dimethyl Sulfoxide |

Experimental Protocol: Solubility Determination via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass flasks

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations should be prepared in each solvent to be tested. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Data Calculation: Using the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units such as mole fraction, g/100g of solvent, or mg/mL.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing and outcomes of solubility studies.

An In-depth Technical Guide on the Reactivity of the Nitro Group in 4-Ethoxy-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 4-ethoxy-3-nitrobenzoic acid. The document details the physicochemical properties, key chemical transformations with a focus on nitro group reduction, and the potential biological significance of its derivatives. Experimental protocols for key reactions are provided, along with quantitative data and visualizations to facilitate understanding and application in research and development.

Physicochemical and Spectroscopic Data

This compound is a substituted aromatic carboxylic acid. The interplay of the electron-donating ethoxy group and the electron-withdrawing nitro and carboxylic acid groups dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 59719-77-6 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Melting Point | 200-201 °C |

| Boiling Point | 378.6 °C at 760 mmHg |

| Density | 1.368 g/cm³ |

Spectroscopic Data (Analogous Compounds)

-

¹H NMR: In a ¹H NMR spectrum, one would expect to see signals corresponding to the ethoxy group (a triplet and a quartet), and three aromatic protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

-

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals, including those of the ethoxy group, the six aromatic carbons, and the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the C-O stretches of the ether and carboxylic acid.

Reactivity of the Nitro Group

The primary reactivity of the nitro group in this compound is its reduction to an amino group, which is a cornerstone transformation in the synthesis of various biologically active molecules. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step in the derivatization of this compound. This transformation can be achieved through several methods, most commonly via catalytic hydrogenation or with the use of metals in acidic media. The resulting 3-amino-4-ethoxybenzoic acid is a valuable intermediate for further functionalization.

Table 2: Comparative Yields for Nitro Group Reduction in Aromatic Compounds

| Starting Material | Reducing Agent/Catalyst | Solvent | Yield (%) |

| m-Nitrobenzaldehyde | SnCl₂ / HCl | - | High |

| Methyl 3-nitrobenzoate | 10% Pd/C, H₂ | Methanol/Ethanol | High |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·H₂O | Ethanol | Excellent |

| Aromatic Nitro Compounds | Ni(acac)₂ / PMHS | Dioxane | 67-83% |

Electrophilic Aromatic Substitution

The substituents on the benzene ring direct the position of incoming electrophiles. The ethoxy group is an ortho, para-director and activating, while the nitro and carboxylic acid groups are meta-directing and deactivating. The directing effects of these groups will influence the outcome of any electrophilic substitution reactions on the aromatic ring.

Experimental Protocols

The following are detailed experimental protocols for common methods of nitro group reduction, adapted from procedures for closely related compounds. These should serve as a strong starting point for the reduction of this compound, with the understanding that some optimization may be necessary.

Protocol 1: Reduction with Tin(II) Chloride (Stannous Chloride)

This method is a classic and reliable way to reduce aromatic nitro groups.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-4-ethoxybenzoic acid.

-

The product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite® or other filter aid

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the 3-amino-4-ethoxybenzoic acid. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Visualization of Workflows and Pathways

Experimental Workflow for Nitro Group Reduction

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-Ethoxy-3-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Ethoxy-3-nitrobenzoic acid is a valuable starting material in medicinal chemistry, serving as a precursor for a variety of pharmaceutical intermediates. Its bifunctional nature, featuring a carboxylic acid and a nitro group, allows for selective transformations to build complex molecular architectures. The key transformations include the reduction of the nitro group to a primary amine and various coupling reactions at the carboxylic acid site. This document provides detailed protocols for the synthesis of key intermediates derived from this compound, with a focus on reaction efficiency and product purity.

Core Synthetic Pathways

The primary synthetic utility of this compound involves two main strategies: (1) modification of the carboxylic acid group followed by reduction of the nitro group, or (2) reduction of the nitro group to form 3-Amino-4-ethoxybenzoic acid, a versatile intermediate, which is then further functionalized.

Figure 1: General synthetic pathways from this compound.

Esterification of this compound

Esterification of the carboxylic acid is a common initial step to protect this functional group or to modify the solubility and reactivity of the molecule. The Fischer esterification method is a straightforward and cost-effective approach.

Experimental Protocol: Synthesis of Ethyl 4-Ethoxy-3-nitrobenzoate

Materials:

-

This compound (MW: 211.17 g/mol )

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 250 mL round-bottom flask, suspend this compound (10.0 g, 47.3 mmol) in anhydrous ethanol (100 mL).

-

While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the suspension.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from ethanol/water to obtain Ethyl 4-Ethoxy-3-nitrobenzoate as a solid.

Data Summary:

| Parameter | Value | Reference |

| Reactants | This compound, Ethanol | Adapted from[1] |

| Catalyst | Conc. H₂SO₄ | [1] |

| Reaction Time | 4-6 hours | [1] |

| Temperature | ~80°C (Reflux) | [2] |

| Typical Yield | 85-95% | [2] |

| Purity (Post-Recrystallization) | >98% | [2] |

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step, yielding 3-Amino-4-ethoxybenzoic acid , a key building block for many pharmaceutical compounds, including intermediates for anticoagulants like Rivaroxaban.[3][4] Catalytic hydrogenation is the preferred method for its high efficiency and clean conversion.

Experimental Protocol: Synthesis of 3-Amino-4-ethoxybenzoic Acid

Materials:

-

This compound (MW: 211.17 g/mol )

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on Carbon (10% Pd/C) catalyst

-

Hydrogen (H₂) gas supply

-

Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

-

Celite or filter aid

Procedure:

-

To a pressurized hydrogenation vessel, add this compound (10.0 g, 47.3 mmol) and Methanol (150 mL).

-

Carefully add 10% Pd/C catalyst (0.5 g, 5% w/w) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 3-4 MPa (435-580 psi).

-

Stir the mixture vigorously at 60-70°C. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.[5]

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

The product, 3-Amino-4-ethoxybenzoic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary:

| Parameter | Value | Reference |

| Substrate | This compound | - |

| Catalyst | 10% Pd/C | [5] |

| Solvent | Methanol or Ethanol | [5] |

| H₂ Pressure | 2-4 MPa | [5] |

| Temperature | 60-70°C | [5] |

| Typical Yield | >95% | [5] |

| Purity (HPLC) | >99% | [5] |

Amide Bond Formation (Amide Coupling)

Amide coupling is a fundamental reaction in drug development. The carboxylic acid of this compound or the amino group of its reduced form can participate in this reaction to link with various amines or carboxylic acids, respectively.

Experimental Protocol: Synthesis of N-Benzyl-3-amino-4-ethoxybenzamide

This protocol involves a two-step process: first, the reduction of the starting material, followed by the amide coupling of the resulting amine.

Figure 2: Workflow for the synthesis of a substituted benzamide intermediate.

Materials:

-

3-Amino-4-ethoxybenzoic acid (from Section 2)

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Hydrochloric Acid (1N HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve 3-Amino-4-ethoxybenzoic acid (5.0 g, 27.6 mmol, 1.0 equiv) in acetonitrile (100 mL).

-

To the stirred solution, add benzylamine (3.25 g, 30.3 mmol, 1.1 equiv).

-

Add EDC (5.8 g, 30.3 mmol, 1.1 equiv), HOBt (0.42 g, 2.76 mmol, 0.1 equiv), and DMAP (3.37 g, 27.6 mmol, 1.0 equiv).[6]

-

Stir the resulting mixture at room temperature (23°C) for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with 1N HCl (2 x 75 mL), saturated NaHCO₃ solution (2 x 75 mL), and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure N-Benzyl-3-amino-4-ethoxybenzamide.

Data Summary:

| Parameter | Value | Reference |

| Coupling Reagents | EDC, HOBt, DMAP | [6][7] |

| Stoichiometry (Acid:Amine:EDC) | 1.0 : 1.1 : 1.1 | Adapted from[6] |

| Solvent | Acetonitrile (ACN) | [6] |

| Temperature | Room Temperature (~23°C) | [6] |

| Typical Yield | 60-85% (post-chromatography) | [6][7] |

| Purity | >98% | - |

This compound is a highly adaptable starting material for synthesizing a range of pharmaceutical intermediates. The protocols outlined above for esterification, nitro-group reduction, and amide coupling represent fundamental, high-yield transformations. By combining these reactions, researchers can efficiently construct complex molecular scaffolds suitable for drug discovery and development programs. The key intermediate, 3-Amino-4-ethoxybenzoic acid, is particularly valuable for its dual reactivity, allowing for subsequent functionalization at both the amine and carboxylic acid sites.

References

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Ethoxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-ethoxy-3-nitrobenzoic acid as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds. The following sections outline the necessary synthetic transformations, including the initial reduction of the nitro group and activation of the carboxylic acid, followed by specific protocols for the preparation of benzimidazoles, quinoxalinones, and benzoxazoles.

Introduction: The Utility of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a nitro group on a substituted benzene ring, allows for sequential and regioselective modifications. The ethoxy group provides desirable lipophilicity, while the ortho-nitro and para-carboxy arrangement is primed for the construction of fused heterocyclic systems. The primary synthetic strategy involves the reduction of the nitro group to an amine, yielding 3-amino-4-ethoxybenzoic acid, a key ortho-diamino-substituted precursor for a variety of cyclization reactions.

Core Synthetic Pathways

The preparation of heterocyclic compounds from this compound typically follows a two-stage process:

-

Stage 1: Precursor Synthesis: Modification of the initial functional groups. This primarily involves the reduction of the nitro group to an amine. For certain syntheses, the carboxylic acid may also require activation, for instance, by conversion to an acyl chloride.

-

Stage 2: Heterocyclic Ring Formation: Cyclization of the modified precursor with appropriate reagents to form the desired heterocyclic core.

The following diagram illustrates the general synthetic workflow:

Caption: General workflow for heterocyclic synthesis.

Experimental Protocols: Stage 1 - Precursor Synthesis

Protocol 1: Reduction of this compound to 3-Amino-4-ethoxybenzoic Acid

The reduction of the nitro group is a critical first step. Catalytic hydrogenation is a clean and efficient method.

Reaction Scheme:

Caption: Reduction of the nitro group.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a hydrogenation flask, dissolve this compound (1 equivalent) in ethanol.

-

Add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the flask and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-4-ethoxybenzoic acid, which can often be used in the next step without further purification.

| Parameter | Value/Condition | Reference |

| Catalyst | 10% Palladium on Carbon | [1] |

| Solvent | Ethanol or Water | [1] |

| Temperature | Room Temperature to 95°C | [1] |

| Pressure | 1-3 atm H₂ | [2] |

| Typical Yield | >90% | [1] |

Protocol 2: Activation of the Carboxylic Acid Group

For reactions requiring a more electrophilic carbonyl, the carboxylic acid can be converted to an acyl chloride.

Reaction Scheme:

References

Application Notes and Protocols for the Analytical Characterization of 4-Ethoxy-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 4-Ethoxy-3-nitrobenzoic acid (CAS No. 59719-77-6). This document details the necessary protocols for various spectroscopic and chromatographic techniques, presents expected quantitative data in structured tables, and includes graphical representations of the experimental workflows.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 59719-77-6 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Chemical Structure | O=C(O)c1cc(c(OCC)cc1)--INVALID-LINK--[O-] |

Analytical Techniques and Protocols

A multi-pronged analytical approach is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound. The following sections provide detailed experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the chemical structure of a molecule in solution.

2.1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To identify the number and chemical environment of the protons.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: 0-14 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -COOH |

| ~8.2 | Doublet | 1H | Ar-H |

| ~8.0 | Doublet of doublets | 1H | Ar-H |

| ~7.3 | Doublet | 1H | Ar-H |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Objective: To determine the number and types of carbon atoms.

-

Instrumentation: 100 MHz NMR Spectrometer.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~155 | Ar-C (C-OEt) |

| ~140 | Ar-C (C-NO₂) |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~65 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Objective: To identify characteristic functional groups.

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Processing: Perform a background scan with a clean ATR crystal. Collect the sample spectrum and express it in terms of transmittance or absorbance.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1530 and ~1350 | N-O stretch (Nitro group) |

| ~1250 | C-O stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

-

Instrumentation: GC-MS system with an electron ionization (EI) source.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 211 | [M]⁺ (Molecular ion) |

| 194 | [M-OH]⁺ |

| 183 | [M-C₂H₅]⁺ |

| 165 | [M-NO₂]⁺ |

| 137 | [M-NO₂ - C₂H₄]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound.

2.4.1. HPLC Protocol

-

Objective: To assess the purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Integrate the peak areas to calculate the purity of the sample.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

Caption: Overall workflow for the analytical characterization.

Caption: Step-by-step workflow for HPLC purity analysis.

Caption: Workflow for NMR-based structural elucidation.

Application Note: Determination of Purity of 4-Ethoxy-3-nitrobenzoic Acid by High-Performance Liquid Chromatography

AN-HPLC-028

Introduction

4-Ethoxy-3-nitrobenzoic acid is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity assessment of raw materials and intermediates in the pharmaceutical industry.[1][2]

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the quantification of its impurities. The method is designed to be specific, linear, precise, and accurate, making it suitable for quality control and drug development applications.

Principle

The method utilizes a C18 stationary phase to separate this compound from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of the analyte, thereby improving its retention and peak shape on the reversed-phase column.[3] Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

1. Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |